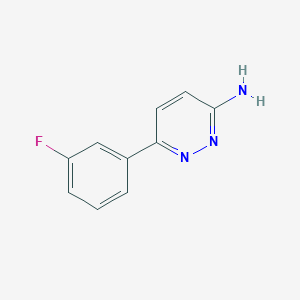

6-(3-Fluorophenyl)pyridazin-3-amine

Description

6-(3-Fluorophenyl)pyridazin-3-amine is a pyridazine derivative featuring a fluorinated phenyl substituent at the 6-position of the pyridazine ring and an amine group at the 3-position.

Properties

Molecular Formula |

C10H8FN3 |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

6-(3-fluorophenyl)pyridazin-3-amine |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H,(H2,12,14) |

InChI Key |

WZUWKWQWXGYLFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-(3-Fluorophenyl)pyridazin-3-amine typically follows a multi-step approach:

Step 1: Construction of the Pyridazine Ring

The pyridazine core is commonly synthesized via condensation reactions involving hydrazine and appropriate dicarbonyl compounds or substituted precursors.Step 2: Introduction of the 3-Fluorophenyl Substituent at the 6-Position

The fluorophenyl group is introduced either by nucleophilic aromatic substitution or by cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the available functional groups.Step 3: Introduction of the Amino Group at the 3-Position

The amino group at the 3-position is typically installed by substitution reactions starting from 3,6-dichloropyridazine derivatives, where selective amination replaces one chlorine atom.

Synthesis from 3,6-Dichloropyridazine

A well-documented and efficient route to 3-amino-6-chloropyridazine, a key intermediate for further substitution, involves the reaction of 3,6-dichloropyridazine with ammoniacal liquor under controlled conditions. This method is characterized by mild reaction conditions, high purity, and good yields.

Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | 3,6-Dichloropyridazine |

| Aminating Agent | Ammoniacal liquor |

| Solvents | DMF, acetonitrile, methylene dichloride (varied) |

| Temperature Range | 100–150 °C |

| Reaction Time | 6–9 hours |

| Purification | Recrystallization, silica gel column chromatography |

| Yield | 82.6% to 95.7% |

| Purity (GC) | 98.7% to 99.1% |

Summary of Representative Experimental Conditions:

| Embodiment | 3,6-Dichloropyridazine (g, mmol) | Ammoniacal Liquor (g, mmol) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2.98 g, 20 mmol | 2.10 g, 60 mmol | DMF (30 mL) | 100 | 9 | 90.63 | 98.76 |

| 2 | 2.98 g, 20 mmol | 2.10 g, 60 mmol | Methylene dichloride (30 mL) | 100 | 9 | 82.60 | 99.07 |

| 3 | 14.90 g, 100 mmol | 10.52 g, 300 mmol | Acetonitrile (200 mL) | 120 | 7 | 93.79 | - |

| 4 | 14.90 g, 100 mmol | 10.52 g, 300 mmol | DMF (200 mL) | 130 | 7 | 95.70 | - |

| 5 | 29.80 g, 200 mmol | 10.52 g, 300 mmol | DMF + Acetonitrile (550 mL total) | 150 | 6 | 89.25 | - |

Data adapted from patent CN104844523A.

This intermediate can then be further functionalized by nucleophilic substitution of the chlorine at the 6-position with the 3-fluorophenyl group or via cross-coupling reactions.

Introduction of the 6-(3-Fluorophenyl) Group

While direct literature on the exact preparation of this compound is limited, analogous procedures for related compounds such as 6-(4-Fluorophenyl)pyridazin-3-ylamine provide valuable insights.

Cross-Coupling Reactions:

Palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions are employed to attach the fluorophenyl group to the pyridazine ring.Nucleophilic Aromatic Substitution:

Reaction of 3-chloro-6-substituted pyridazines with fluorophenyl nucleophiles under basic conditions.Typical Reaction Conditions:

Use of Pd-based catalysts (e.g., Pd(OAc)₂), polar aprotic solvents like DMF or DMSO, moderate heating (50–130 °C), and bases such as potassium carbonate.

Alternative Synthetic Routes

Other synthetic strategies include:

Hydrazine Condensation with Dicarbonyl Compounds:

Formation of the pyridazine ring by condensation of hydrazine hydrate with appropriate substituted diketones or ketoesters bearing the fluorophenyl substituent.Functional Group Transformations:

Starting from 6-(3-fluorophenyl)-3(2H)-pyridazinone derivatives, reduction or amination can yield the target amine.

For example, in related pyridazinone derivatives, hydrazine hydrate treatment converts ester functionalities to hydrazides or amines, which can be further manipulated to yield pyridazin-3-amines.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination of 3,6-dichloropyridazine | Ammoniacal liquor, DMF, 100–150 °C, 6–9 h | 82.6–95.7 | High purity product; scalable |

| Cross-coupling for fluorophenyl introduction | Pd catalyst, fluorophenyl boronic acid/halide, base, DMF, 50–130 °C | Variable | Requires optimization for regioselectivity |

| Hydrazine condensation on ketoesters | Hydrazine hydrate, ethanol, reflux | 70–93 | Used for pyridazinone intermediates |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR and 13C NMR confirm substitution patterns and amine connectivity. For example, pyridazine protons typically appear at δ 6.5–8.5 ppm, and aromatic fluorine coupling can be observed.Gas Chromatography (GC):

Used to assess purity, with values above 98% reported for key intermediates.Mass Spectrometry (MS):

High-resolution MS confirms molecular weight and formula.Infrared (IR) Spectroscopy:

Detection of N-H stretches (~3300 cm⁻¹) confirms amine groups.Melting Point Determination:

Used to verify compound identity and purity.

Summary of Research Discoveries and Professional Insights

The use of 3,6-dichloropyridazine as a starting material is preferred due to availability and cost-effectiveness.

Reaction conditions such as solvent choice (DMF, acetonitrile), temperature (100–150 °C), and reaction time (6–9 hours) are critical for optimizing yield and purity.

Purification by recrystallization and silica gel chromatography ensures high purity suitable for further synthetic applications.

Cross-coupling methods for introducing the fluorophenyl group require careful catalyst and base selection to achieve regioselectivity and high yield.

Hydrazine hydrate is a versatile reagent for ring formation and functional group interconversion in pyridazine chemistry.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include pyridazinone derivatives, amine derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

6-(3-Fluorophenyl)pyridazin-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Key Structural Features :

- Core structure : Pyridazine ring with a 3-amine group.

- Substituent : 3-Fluorophenyl group at the 6-position.

- Molecular formula : Presumed to be C₁₀H₈FN₃ (based on analogs like 6-(4-fluorophenyl)pyridazin-3-amine, which has the same formula ).

Comparison with Similar Compounds

The following table compares 6-(3-Fluorophenyl)pyridazin-3-amine with structurally related pyridazin-3-amine derivatives, focusing on molecular properties, substituent effects, and reported applications.

*Note: Molecular weight inferred from analogs.

Structural and Electronic Effects of Substituents

- Fluorine Position: 3-Fluorophenyl: The meta-fluoro group may induce steric hindrance and electronic effects distinct from para-fluoro analogs. Meta substitution often reduces symmetry and alters binding interactions compared to para-substituted derivatives . 2,6-Difluorophenyl: Dual fluorine atoms increase lipophilicity (LogP) and may enhance metabolic stability .

Methoxy vs. Fluorine :

Bulkier Substituents :

Physicochemical Properties

- Lipophilicity (LogP) :

- Polar Surface Area (PSA) :

- PSA values (~51–60 Ų) suggest moderate solubility, suitable for oral bioavailability in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.